

solubility of 2,6-Dibromo-4-tert-butylphenol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dibromo-4-tert-butylphenol**

Cat. No.: **B1580580**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,6-Dibromo-4-tert-butylphenol** in Organic Solvents A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Application

2,6-Dibromo-4-tert-butylphenol is a substituted phenolic compound characterized by a bulky hydrophobic tert-butyl group and two electron-withdrawing bromine atoms on its aromatic ring. [1] This structure imparts a unique combination of steric hindrance, lipophilicity, and chemical reactivity, making it a valuable intermediate in organic synthesis and a potential additive in polymer formulations.[1] In the context of drug discovery and development, understanding the solubility of such molecules is a cornerstone of success. Poor solubility can impede reliable results in biological screening, complicate purification processes, and present significant hurdles in formulating effective delivery systems.[2]

This technical guide serves as a comprehensive resource on the solubility of **2,6-Dibromo-4-tert-butylphenol**. As precise quantitative solubility data for this compound is not widely published, this document focuses on two critical areas:

- A thorough analysis of the molecule's physicochemical properties to predict its solubility profile across different classes of organic solvents.

- A detailed, validated experimental protocol for determining its thermodynamic solubility, enabling researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties & Molecular Structure Analysis

A molecule's solubility is fundamentally governed by its structure. The key properties of **2,6-Dibromo-4-tert-butylphenol** are summarized below, followed by an analysis of its structural features.

Table 1: Physicochemical Properties of **2,6-Dibromo-4-tert-butylphenol**

Property	Value	Source(s)
CAS Number	98-22-6	[3]
Molecular Formula	C ₁₀ H ₁₂ Br ₂ O	[3]
Molecular Weight	308.01 g/mol	[3]
Appearance	Off-white solid	[1][4]
Melting Point	70-71 °C	[4]
Boiling Point	~256 °C	[4]

Structural Analysis:

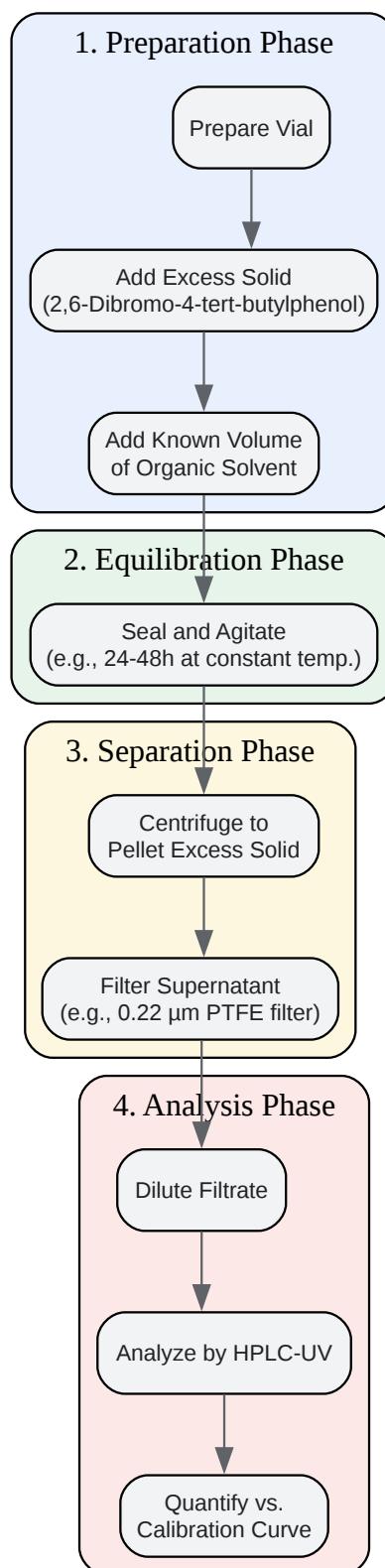
The solubility behavior of **2,6-Dibromo-4-tert-butylphenol** is a direct consequence of the interplay between its three key functional components:

- Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar, protic solvents.
- Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar (lipophilic) group. It contributes significant steric bulk and enhances solubility in non-polar, hydrocarbon-based solvents. Its presence is a major reason for the compound's low solubility in water.[1]

- **Bromo Substituents (-Br):** The two bromine atoms are electronegative, contributing to the molecule's overall dipole moment. They also increase the molecular weight and surface area, which can negatively impact solubility by strengthening the crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on the structural analysis, we can predict the solubility behavior of **2,6-Dibromo-4-tert-butylphenol**.


- **Polar Protic Solvents** (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group. Therefore, good solubility is expected. Structurally similar compounds like 2,6-Di-tert-butylphenol are known to be soluble in alcohol.[\[5\]](#)
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have strong dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the molecule. High solubility is predicted, particularly in solvents like acetone, as has been noted qualitatively in the literature.[\[4\]](#)
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Solubility in these solvents will be a trade-off. The large, lipophilic tert-butyl group and the benzene ring favor interaction with non-polar solvents. However, the polar hydroxyl and bromo groups are energetically unfavorable in such environments. Therefore, moderate to low solubility is expected. The analogous compound 2,6-Di-tert-butyl-4-methylphenol (BHT) is freely soluble in toluene, suggesting the bulky alkyl groups can drive solubility in aromatic non-polar solvents.[\[6\]](#)
- **Water:** As a highly polar, hydrogen-bonding solvent, water will interact poorly with the large, hydrophobic regions of the molecule. As confirmed by multiple sources, the compound is expected to have very low water solubility.[\[1\]](#)

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, which is the most relevant measure for formulation and development.^[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum concentration at a given temperature.^[8]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, from preparation to final analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 98-22-6: 2,6-dibromo-4-tert-butylphenol | CymitQuimica [cymitquimica.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. 2,6-Dibromo-4-tert-butylphenol | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [solubility of 2,6-Dibromo-4-tert-butylphenol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580580#solubility-of-2-6-dibromo-4-tert-butylphenol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com